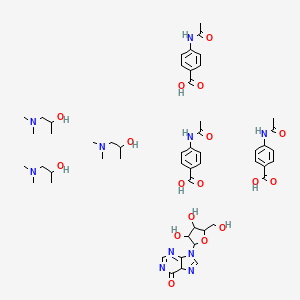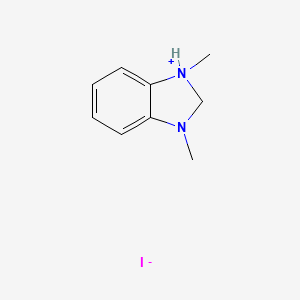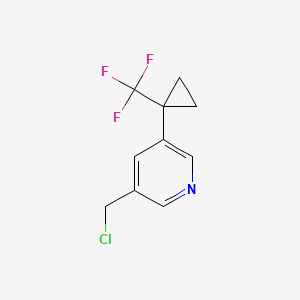![molecular formula C20H24BrN3O3S B14800117 2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B14800117.png)
2-bromo-4-tert-butyl-6-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a bromine atom, a tert-butyl group, and a diazenyl group attached to a phenol ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol typically involves multiple steps. One common method starts with the bromination of 4-tert-butylphenol to introduce the bromine atom at the 2-position. This is followed by the diazotization of 4-(1-pyrrolidinylsulfonyl)aniline to form the diazonium salt, which is then coupled with the brominated phenol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the diazenyl group can be reduced to form amines.
Coupling Reactions: The diazenyl group can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include substituted phenols, quinones, and azo compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the diazenyl group can undergo redox reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and signaling pathways.
相似化合物的比较
Similar Compounds
2-bromo-4,6-di-tert-butylphenol: Similar in structure but lacks the diazenyl group.
4-bromo-2,6-di-tert-butylphenol: Another similar compound with different substitution patterns.
2,6-dibromo-4-tert-butylphenol: Contains two bromine atoms instead of one
Uniqueness
2-bromo-4-tert-butyl-6-{[4-(1-pyrrolidinylsulfonyl)phenyl]diazenyl}phenol is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar phenolic compounds.
属性
分子式 |
C20H24BrN3O3S |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
2-bromo-4-tert-butyl-6-[(4-pyrrolidin-1-ylsulfonylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H24BrN3O3S/c1-20(2,3)14-12-17(21)19(25)18(13-14)23-22-15-6-8-16(9-7-15)28(26,27)24-10-4-5-11-24/h6-9,12-13,25H,4-5,10-11H2,1-3H3 |
InChI 键 |
DKXZOSFRESYLIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromophenoxy)acetohydrazide](/img/structure/B14800062.png)

![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)
![4,5-dimethyl-2-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}thiophene-3-carboxamide](/img/structure/B14800088.png)

![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)



![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)
